molecular formula C16H12F2N2O4S2 B2362412 2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1207014-34-3

2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2362412
CAS RN: 1207014-34-3
M. Wt: 398.4
InChI Key: HTABLSSDYNAOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as DMSB or Compound 12, and it is a potent inhibitor of the protein kinase CK2.

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

A series of compounds related to the structure of interest has been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have demonstrated significant potential in the rat adjuvant-induced arthritis assay and the mouse phenyl-p-benzoquinone writhing assay, indicating their relevance in developing new therapeutic agents for treating arthritis and pain management. The structure-activity relationships of these compounds suggest that specific substitutions on the core chemical structure can enhance their biological activities, making them more potent than traditional treatments like phenylbutazone and indomethacin. One compound, identified as tiflamizole, showed exceptional potency, being eight times as potent as indomethacin in reducing arthritis symptoms, which has led to its clinical trials as an antiarthritic drug (Sharpe et al., 1985).

Anticancer Potential

Research into the anticancer properties of related sulfonamide compounds has led to the identification of derivatives that show pro-apoptotic activity against cancer cell lines, such as melanoma. These compounds have been synthesized from the parent compound indapamide and have shown to inhibit the growth of melanoma cancer cell lines with minimal concentrations required to inhibit 50% of cell growth (IC50 values) ranging between 85-95 µM. Additionally, these compounds have been found to inhibit several human carbonic anhydrase isoforms, suggesting a multifaceted approach to cancer treatment by targeting both cancer cell proliferation and enzymes involved in tumor growth and metastasis (Yılmaz et al., 2015).

Antimicrobial and Antifungal Action

Compounds derived from similar structures have been synthesized and found to possess significant antimicrobial and antifungal activities. These activities have been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as against the fungal pathogen Candida albicans. This suggests the potential of these compounds in developing new antimicrobial agents, especially in the face of rising antibiotic resistance. One compound, in particular, showed high antimicrobial activity, indicating its promise for further studies and potential development into a new class of antimicrobials (Sych et al., 2019).

Enzyme Inhibition for Disease Management

The enzyme inhibitory activity of sulfonamide compounds, related to the core structure of interest, has been explored with promising results. These compounds have been tested against various human carbonic anhydrase isoenzymes and found to inhibit their activity. This enzyme inhibition is significant for managing conditions like glaucoma, edema, and certain neurological disorders. The specificity and potency of these inhibitors toward different isoenzymes highlight their potential in developing targeted therapies for diseases where aberrant enzyme activity is a contributing factor (Mishra et al., 2016).

properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4S2/c17-16(18)26(22,23)14-6-2-1-4-11(14)15(21)19-9-10-8-12(24-20-10)13-5-3-7-25-13/h1-8,16H,9H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTABLSSDYNAOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.